molecular formula C27H25NO3S B11122073 Ethyl 4-(naphthalen-1-yl)-2-[(4-phenylbutanoyl)amino]thiophene-3-carboxylate

Ethyl 4-(naphthalen-1-yl)-2-[(4-phenylbutanoyl)amino]thiophene-3-carboxylate

Cat. No.: B11122073
M. Wt: 443.6 g/mol
InChI Key: JHBHJTVXQXYHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(NAPHTHALEN-1-YL)-2-(4-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with a naphthalene group, a phenylbutanamide group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(NAPHTHALEN-1-YL)-2-(4-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-bromo-3-thiophenecarboxylic acid.

    Substitution Reactions: Introducing the naphthalene and phenylbutanamide groups through nucleophilic substitution reactions.

    Esterification: Converting the carboxylic acid group to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(NAPHTHALEN-1-YL)-2-(4-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development due to its complex structure.

    Organic Synthesis: As an intermediate in the synthesis of other complex molecules.

    Materials Science: In the development of organic electronic materials or polymers.

Mechanism of Action

The mechanism of action for ETHYL 4-(NAPHTHALEN-1-YL)-2-(4-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(NAPHTHALEN-1-YL)-2-(4-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE: can be compared with other thiophene derivatives or compounds with similar functional groups.

Uniqueness

    Structural Complexity: The combination of naphthalene, phenylbutanamide, and thiophene rings makes it unique.

Properties

Molecular Formula

C27H25NO3S

Molecular Weight

443.6 g/mol

IUPAC Name

ethyl 4-naphthalen-1-yl-2-(4-phenylbutanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C27H25NO3S/c1-2-31-27(30)25-23(22-16-9-14-20-13-6-7-15-21(20)22)18-32-26(25)28-24(29)17-8-12-19-10-4-3-5-11-19/h3-7,9-11,13-16,18H,2,8,12,17H2,1H3,(H,28,29)

InChI Key

JHBHJTVXQXYHSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)NC(=O)CCCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.